Home > Products > Screening Compounds P31028 > 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine - 1181214-52-7

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

Catalog Number: EVT-3224797
CAS Number: 1181214-52-7
Molecular Formula: C12H7BrF3NO
Molecular Weight: 318.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetic properties and increases cerebrospinal fluid (CSF) glycine concentrations in rats. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 serves as a highly potent, selective, and brain-penetrating phosphodiesterase 2A inhibitor. It has shown promise for treating cognitive disorders by increasing 3',5'-cyclic guanosine monophosphate (cGMP) levels in the brain. []
  • Relevance: While sharing the 4-(trifluoromethoxy)phenyl motif with 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine, TAK-915 diverges significantly in its core structure. It incorporates a fused pyrido[2,3-b]pyrazine ring system and a complex substituted carboxamide side chain. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 acts as a potent phosphodiesterase 2A inhibitor, increasing 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain after oral administration. It exhibits potential for enhancing cognitive performance, evidenced by its ability to attenuate MK-801-induced episodic memory deficits in rats. []

α-Cyano-β-Hydroxy-β-Methyl-N-[4-(Trifluoromethoxy)Phenyl]-Propenamide (LFM-A12)

  • Compound Description: LFM-A12 demonstrates high specificity as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It exhibits potent inhibitory activity against EGFR kinase while demonstrating minimal effects on other tyrosine kinases. []

2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

  • Compound Description: The crystal structure of this compound reveals a planar benzimidazole group forming a dihedral angle with the benzene ring. Intermolecular hydrogen bonding and stacking interactions influence its crystal packing. []

3-Bromo-4-(trifluoromethoxy)phenol

  • Compound Description: This compound was synthesized from 2-(trifluoromethoxy)aniline through a multistep process involving nitration, Sandmeyer reaction, reduction, and hydrolysis. []

Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound exhibits an intramolecular C—H⋯F hydrogen bond and features a planar 1H-benzimidazole ring system. Weak hydrogen bonds and C—H⋯π interactions contribute to its crystal packing. []

Methyl-4-(trifluoromethoxy) phenyl carbamate

  • Compound Description: This compound is synthesized directly from 4-trifluoromethoxy-aniline and methyl chloroformate in the presence of alkali and a mixed solvent system. []

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 is a novel, orally bioavailable and central nervous system (CNS)-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator. It shows efficacy in preclinical anxiety models. []
  • Relevance: This compound shares the 4-(trifluoromethoxy)phenyl structural motif with 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine, but it lacks the pyridine ring. Instead, it features a benzamide core with a 1H-1,2,4-triazole substituent and various other sidechains. []
Classification

This compound is classified under heterocyclic compounds, specifically as a substituted pyridine. Pyridines are known for their aromaticity and ability to participate in various chemical reactions, making them valuable in drug development and agrochemicals.

Synthesis Analysis

The synthesis of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine can be achieved through several methods, primarily focusing on the introduction of the bromine and trifluoromethoxy groups onto the pyridine ring.

General Synthetic Routes

  1. Bromination: The bromine atom can be introduced via electrophilic aromatic substitution. This typically involves treating a suitable precursor, such as 3,5-dichloropyridine, with bromine in the presence of a catalyst or under specific conditions that favor bromination at the desired position.
  2. Trifluoromethoxylation: The trifluoromethoxy group can be added using trifluoromethylating agents such as trifluoromethoxide or through reactions involving trifluoromethylation of phenolic compounds followed by coupling reactions with the pyridine derivative.
  3. Coupling Reactions: The final step often involves coupling a 4-substituted phenol with the brominated pyridine using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions, allowing for the formation of the desired product.

Technical Parameters

  • Temperature: Reactions are typically conducted at moderate temperatures (20-80°C).
  • Solvents: Common solvents include dimethyl sulfoxide, tetrahydrofuran, or dichloromethane.
  • Catalysts: Palladium-based catalysts are frequently employed in cross-coupling reactions.
Molecular Structure Analysis

The molecular structure of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine can be described in terms of its functional groups and stereochemistry:

Molecular Data

  • Molecular Formula: C12H8BrF3N
  • Molecular Weight: Approximately 304.1 g/mol
Chemical Reactions Analysis

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under basic conditions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine allows for additional substitutions at available positions on the ring.
  3. Cross-Coupling Reactions: The compound can serve as a substrate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Mechanism of Action

The mechanism of action for 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine largely depends on its interactions with biological targets:

  • Enzyme Inhibition: As a potential inhibitor for various enzymes, it may bind to active sites through non-covalent interactions such as hydrogen bonding and π-stacking.
  • Receptor Modulation: The compound may influence receptor activity by altering conformational states via binding interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific values need to be determined experimentally but are generally expected to be within a typical range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like acetone and dichloromethane; limited solubility in water due to hydrophobic characteristics.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine has potential applications in several fields:

  1. Medicinal Chemistry: As a building block for pharmaceuticals targeting various diseases due to its unique electronic properties.
  2. Agrochemicals: Utilized in developing crop protection agents owing to its biological activity against pests or diseases.
  3. Material Science: Investigated for use in organic electronics or as precursors for advanced materials due to its electronic properties.
Introduction to 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine (C₁₂H₇BrF₃NO, CID 20080827) is a halogenated heterocyclic compound integrating a pyridine core with two pharmacologically significant substituents: a bromine atom at the 3-position and a 4-(trifluoromethoxy)phenyl group at the 5-position [1]. This molecular architecture positions it as a high-value intermediate in pharmaceutical and agrochemical synthesis. Its structural features—including the electron-deficient pyridine ring, halogen bond donor capability, and lipophilic trifluoromethoxy group—enable diverse reactivity and target binding, making it indispensable for constructing complex bioactive molecules [2] [5].

Significance as a Multifunctional Chemical Building Block

This compound excels as a synthetic intermediate due to its orthogonal reactivity sites:

  • Bromine-Halogen Flexibility: The C-Br bond undergoes metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling C-C or C-heteroatom bond formation. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces Br with diverse aryl/heteroaryl groups, generating biaryl architectures prevalent in drug candidates [2].
  • Pyridine Nitrogen Basicity: The sp²-hybridized nitrogen facilitates hydrogen bonding, coordination with metal catalysts, and salt formation, enhancing solubility and crystallinity during synthesis [7].
  • Trifluoromethoxy Group Stability: The -OCF₃ moiety resists metabolic degradation, allowing downstream products to maintain structural integrity in biological environments [5].

Table 1: Key Synthetic Applications of 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

Reaction TypeConditionsProduct ClassApplication Example
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 80–100°C5-ArylpyridinesKinase inhibitor intermediates [2]
Buchwald-Hartwig AminationPd₂(dba)₃, XantPhos, Cs₂CO₃, Toluene, 110°C3-AminopyridinesAntimicrobial agents [7]
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 60°C3-AlkynylpyridinesNLO materials [2]

Role of Halogenated Pyridines in Modern Drug Discovery

Halogenated pyridines, particularly 3-bromo derivatives, are pivotal in medicinal chemistry due to:

  • Halogen Bonding (XB): The bromine atom acts as an electrophile, forming XB with nucleophilic residues (e.g., carbonyl oxygen, amine nitrogen) in target proteins. This interaction enhances binding affinity and selectivity. For instance, in kinase inhibitors, Br···O=C bonds anchor the ligand to the ATP-binding site [3] [6].
  • Crystallographic Tunability: Bromine’s high electron density facilitates crystal structure determination via XRD, aiding SAR studies. Monoclinic crystals (space group P₂₁) of related 3-bromopyridines show Br contributes to lattice stability via C-Br···π interactions [3].
  • Metabolic Resistance: The C-Br bond reduces oxidative metabolism at C3, prolonging half-life. Comparatively, 3-chloro analogs exhibit faster clearance [5].

Table 2: Halogen Bonding Parameters in 3-Bromopyridine Derivatives

CompoundXB Distance (Å)Angle (°)Biological Target
3-Bromo-5-(2,5-difluorophenyl)pyridine [2]3.25165.3Antifungal enzyme active site
4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile [3]3.31159.8Antibacterial lead
3,5-Bis(naphthalen-1-yl)pyridine [2]3.42152.1Anticancer scaffold

Impact of Trifluoromethoxy Group on Pharmacological Profiles

The -OCF₃ group is a privileged motif in drug design, with 19 FDA-approved drugs containing it over the past 20 years [5]. Its effects include:

  • Lipophilicity Enhancement: The trifluoromethoxy group increases log P by ~1.0 unit compared to -OCH₃, improving membrane permeability. For example, Alpelisib (PI3K inhibitor) uses -OCF₃ to achieve CNS penetration [5].
  • Electron-Withdrawing Nature: -OCF₃ reduces pyridine ring pKₐ by 2–3 units, enhancing metabolic stability against cytochrome P450 oxidation. In Leishmaniasis leads like R-6, this prevents deactivation in liver microsomes [7].
  • Steric and Polar Effects: The -OCF₃ group’s size (van der Waals volume: 38.3 ų) and conformational flexibility allow optimal hydrophobic pocket filling without entropic penalty. Ubrogepant (CGRP antagonist) exploits this for high migraine relief efficacy [5].

Table 3: Pharmacological Contributions of Trifluoromethoxy Group in FDA-Approved Drugs

Drug (Year Approved)StructureIndicationRole of -OCF₃
Ubrogepant (2019)(3S,5S,6R)-6-Methyl-1-(2,2,2-trifluoroethyl)piperidin-2-oneMigraineEnhances BBB penetration and target binding [5]
Alpelisib (2019)4-Methyl-2-[2-(trifluoromethyl)pyridin-4-yl]aminothiazoleBreast cancerImproves metabolic stability and solubility [5]
Pretomanid (2019)6-(4-Trifluoromethoxyphenyl)imidazo[2,1-b]oxazoleTuberculosisBoosts lipophilicity for intracellular parasite targeting [7]

Complete Compound List

  • 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
  • 3-Bromo-5-(2,5-difluorophenyl)pyridine
  • 4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile
  • N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide
  • Ubrogepant
  • Alpelisib
  • Pretomanid

Properties

CAS Number

1181214-52-7

Product Name

3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine

IUPAC Name

3-bromo-5-[4-(trifluoromethoxy)phenyl]pyridine

Molecular Formula

C12H7BrF3NO

Molecular Weight

318.09 g/mol

InChI

InChI=1S/C12H7BrF3NO/c13-10-5-9(6-17-7-10)8-1-3-11(4-2-8)18-12(14,15)16/h1-7H

InChI Key

OBQUHFSJOHITLV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.